molecular formula C19H29N3O2 B5129972 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine

1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine

Cat. No. B5129972
M. Wt: 331.5 g/mol
InChI Key: LRUBMTXSUMGFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine, also known as DNPP, is a chemical compound that has been widely used in scientific research. DNPP is a piperazine derivative that has been synthesized and studied for its potential biological and pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine is not fully understood. However, studies have shown that 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine acts as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to play a role in inflammation and pain. By inhibiting COX-2, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine may help to reduce inflammation and pain.
Biochemical and Physiological Effects:
1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to have a number of biochemical and physiological effects. Studies have shown that 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine can reduce the production of inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has also been shown to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells. Additionally, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to induce apoptosis (programmed cell death) in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine in lab experiments is its potent COX-2 inhibitory activity. This makes 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine a useful tool compound for studying the role of COX-2 in various biological processes. However, one limitation of using 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine is its potential toxicity. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.

Future Directions

There are a number of future directions for research on 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine. One area of research could be the development of new 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine derivatives with improved pharmacological properties. Another area of research could be the exploration of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine's potential as a treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, further studies could be conducted to better understand the mechanism of action of 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine and its effects on various biological processes.

Synthesis Methods

1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 4-nitrophenylpiperazine with 2,6-dimethyl-5-hepten-1-ol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and is carried out under reflux conditions. The resulting product is then purified using column chromatography to obtain the pure 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine compound.

Scientific Research Applications

1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has also been studied as a potential treatment for Parkinson's disease and Alzheimer's disease. Additionally, 1-(2,6-dimethyl-5-hepten-1-yl)-4-(4-nitrophenyl)piperazine has been used as a tool compound in the development of new drugs and therapies.

properties

IUPAC Name

1-(2,6-dimethylhept-5-enyl)-4-(4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-16(2)5-4-6-17(3)15-20-11-13-21(14-12-20)18-7-9-19(10-8-18)22(23)24/h5,7-10,17H,4,6,11-15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUBMTXSUMGFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dimethylhept-5-enyl)-4-(4-nitrophenyl)piperazine

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